N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound featuring multiple furan rings and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(4-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan rings, followed by the introduction of the cyano group and the methoxyphenoxyacetamide moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
- 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)malononitrile
Uniqueness
N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(4-methoxyphenoxy)acetamide is unique due to its multiple furan rings and the presence of both a cyano group and a methoxyphenoxyacetamide moiety. This combination of functional groups and structural features gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H16N2O6 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C22H16N2O6/c1-26-14-6-8-15(9-7-14)29-13-19(25)24-22-16(12-23)20(17-4-2-10-27-17)21(30-22)18-5-3-11-28-18/h2-11H,13H2,1H3,(H,24,25) |
InChI Key |
GFJCWJBPZGVOQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C(=C(O2)C3=CC=CO3)C4=CC=CO4)C#N |
Origin of Product |
United States |
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